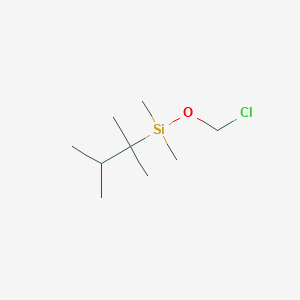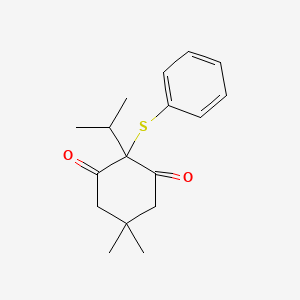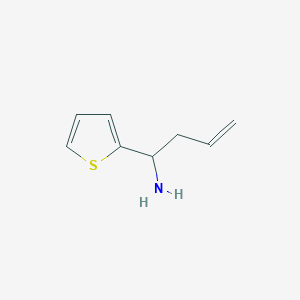
4,6-Octadecadiynoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Octadecadiynoic acid is a unique fatty acid characterized by the presence of two triple bonds at the 4th and 6th positions of its carbon chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Octadecadiynoic acid typically involves the oxidative coupling of 6-heptynoic acid and 1-undecyne. This reaction requires an excess of 1-undecyne to yield the desired product. The reaction is catalyzed by cuprous chloride in the presence of oxygen .
Industrial Production Methods: The key challenge in industrial production is the efficient handling of reactive intermediates and ensuring the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 4,6-Octadecadiynoic acid undergoes various chemical reactions, including:
Oxidation: The triple bonds in the compound can be oxidized to form diketones or other oxygenated derivatives.
Reduction: The triple bonds can be reduced to form alkenes or alkanes.
Substitution: The hydrogen atoms adjacent to the triple bonds can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.
Substitution: Organometallic reagents such as Grignard reagents or organolithium compounds are used for substitution reactions.
Major Products Formed:
Oxidation: Diketones or other oxygenated derivatives.
Reduction: Alkenes or alkanes.
Substitution: Various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
4,6-Octadecadiynoic acid has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a subject of interest in studies related to lipid metabolism and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an anti-inflammatory agent.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism of action of 4,6-Octadecadiynoic acid involves its interaction with various molecular targets and pathways. The compound’s triple bonds allow it to participate in unique chemical reactions that can modulate biological processes. For example, it can inhibit certain enzymes involved in lipid metabolism, thereby exerting its effects on cellular functions .
Vergleich Mit ähnlichen Verbindungen
- 9,12-Octadecadiynoic acid
- 10,12-Octadecadiynoic acid
- 8,10-Octadecadiynoic acid
Comparison: 4,6-Octadecadiynoic acid is unique due to the specific positions of its triple bonds, which confer distinct chemical reactivity and biological activity compared to other octadecadiynoic acids. This uniqueness makes it a valuable compound for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
136667-35-1 |
|---|---|
Molekularformel |
C18H28O2 |
Molekulargewicht |
276.4 g/mol |
IUPAC-Name |
octadeca-4,6-diynoic acid |
InChI |
InChI=1S/C18H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-11,16-17H2,1H3,(H,19,20) |
InChI-Schlüssel |
RGZWZLKPKGMDHL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC#CC#CCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 1-oxa-4-azaspiro[4.5]decane-4-carbodithioate](/img/structure/B14286553.png)

![Pyrimidine, 4,6-dichloro-5-[(phenylmethyl)thio]-](/img/structure/B14286570.png)

![{[5-Acetyl-2-(furan-2-yl)-6-methylpyrimidin-4-yl]sulfanyl}acetic acid](/img/structure/B14286578.png)

![Phosphoric acid, dimethyl 4-[(phenylsulfonyl)amino]phenyl ester](/img/structure/B14286583.png)
![5-Methoxy-5,6-dihydrodibenzo[a,j]acridin-6-ol](/img/structure/B14286594.png)




![5,5-Dimethyl-5,6-dihydro-4H-germolo[3,4-c]furan](/img/structure/B14286622.png)

